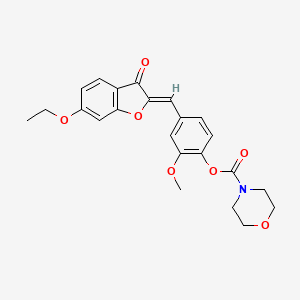

(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate

Description

BenchChem offers high-quality (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-3-29-16-5-6-17-19(14-16)30-21(22(17)25)13-15-4-7-18(20(12-15)27-2)31-23(26)24-8-10-28-11-9-24/h4-7,12-14H,3,8-11H2,1-2H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXODEKGCWFABGU-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 434.45 g/mol. Its structure features a morpholine ring, which is often associated with various biological activities, including antitumor and antimicrobial effects.

Research indicates that compounds similar to (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate interact with specific biological targets:

- Anticancer Activity : The compound may inhibit key proteins involved in cell survival, such as Bcl-2 and Bcl-xL, which are critical in regulating apoptosis. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Anticholinesterase Activity : Derivatives of this compound have been shown to exhibit significant acetylcholinesterase inhibition, which is beneficial for treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .

Case Studies

- Antitumor Activity : A study on related benzofuran derivatives indicated that they effectively induce apoptosis in cancer cell lines at low concentrations (10 nM), showcasing their potential as anticancer agents .

- Neuroprotective Effects : Research into anticholinesterase activity revealed that certain derivatives of the compound exhibited IC50 values as low as 10 nM, indicating potent neuroprotective effects .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of Bcl-2/Bcl-xL | |

| Anticholinesterase | Acetylcholinesterase inhibition | |

| Antimicrobial | Broad-spectrum antimicrobial activity |

Synthesis and Modification

The synthesis of (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate involves several chemical reactions that can be optimized to enhance yield and purity. Modifications to the structure can potentially improve its biological activity by altering its interaction with biological targets.

Scientific Research Applications

Anticholinesterase Activity

Research indicates that compounds similar to (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate demonstrate significant anticholinesterase activity. For instance, a series of benzofuranone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . The study revealed that some derivatives exhibited high potency, suggesting that (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate could be similarly effective.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research involving aurone derivatives has shown that similar compounds can effectively control bacterial and fungal growth . This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Recent studies have focused on evaluating the cytotoxic effects of related benzofuran derivatives against various cancer cell lines. These investigations aim to understand how structural modifications impact biological activity and could lead to the development of novel anticancer therapies . The ability of these compounds to induce apoptosis and inhibit interleukin release further emphasizes their therapeutic potential.

Case Study 1: Synthesis and Evaluation of Benzofuran Derivatives

A study synthesized a range of benzofuran derivatives, including those structurally related to (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate. The evaluation included:

- Methodology : Synthesis through condensation reactions followed by purification via column chromatography.

- Results : Some derivatives showed IC50 values in the nanomolar range for anticholinesterase activity, indicating strong inhibitory effects .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of aurone derivatives was assessed against clinical strains of bacteria and fungi. The results indicated that certain modifications to the benzofuran structure significantly enhanced antimicrobial activity, showcasing the potential for developing new treatments for infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate, and how can they be addressed methodologically?

- Answer : The synthesis involves three critical steps: (1) formation of the benzofuran core via cyclization of ethoxy-substituted precursors under acidic conditions ; (2) introduction of the (Z)-configured methylene group via Wittig or Horner-Wadsworth-Emmons reactions, requiring strict control of reaction temperature and base selection to favor the Z-isomer ; (3) esterification of the morpholine carboxylate group, which may require activation of the carboxylic acid (e.g., using DCC/DMAP) to avoid side reactions . Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Answer :

- NMR : and NMR can confirm the Z-configuration (via coupling constants of olefinic protons) and substitution patterns on the benzofuran and methoxyphenyl groups .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly the (Z)-methylene geometry and dihedral angles between aromatic rings .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the morpholine ester .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Answer : The compound is sensitive to:

- Light : Store in amber vials to prevent photoisomerization of the (Z)-methylene group .

- pH : Hydrolysis of the ester bond occurs under strongly acidic/basic conditions; use neutral buffers for biological assays .

- Temperature : Decomposition above 150°C necessitates low-temperature storage (-20°C) for long-term stability .

Advanced Research Questions

Q. How does the (Z)-configuration influence the compound’s electronic structure and intermolecular interactions?

- Answer : The (Z)-configuration creates a planar arrangement of the benzofuran and methoxyphenyl rings, enabling π-π stacking interactions in crystal lattices, as observed in XRD studies . DFT calculations reveal increased electron density at the morpholine carbonyl oxygen, enhancing hydrogen-bonding potential with biological targets .

Q. What computational methods are suitable for modeling this compound’s reactivity and binding affinity?

- Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases), leveraging the morpholine group’s hydrogen-bond acceptor properties .

- MD Simulations : Assess solvation effects and conformational flexibility in aqueous environments .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Answer : Contradictions often arise from:

- Tautomerism : The 3-oxobenzofuran moiety may exhibit keto-enol tautomerism, resolved via - COSY and -DEPT NMR .

- Polymorphism : Multiple crystal forms (e.g., differing in morpholine ring puckering) require parallel XRD analyses .

- Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for reanalysis .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?

- Answer :

- Substituent Variation : Modify the ethoxy group (C6 of benzofuran) to assess steric effects on bioactivity .

- Isosteric Replacement : Replace the morpholine ring with piperazine to compare hydrogen-bonding profiles .

- Proteomic Profiling : Use affinity chromatography to identify protein targets, followed by SPR to quantify binding kinetics .

Methodological Tables

Table 1 : Key Synthetic Steps and Optimization Parameters

Table 2 : Analytical Techniques for Data Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.